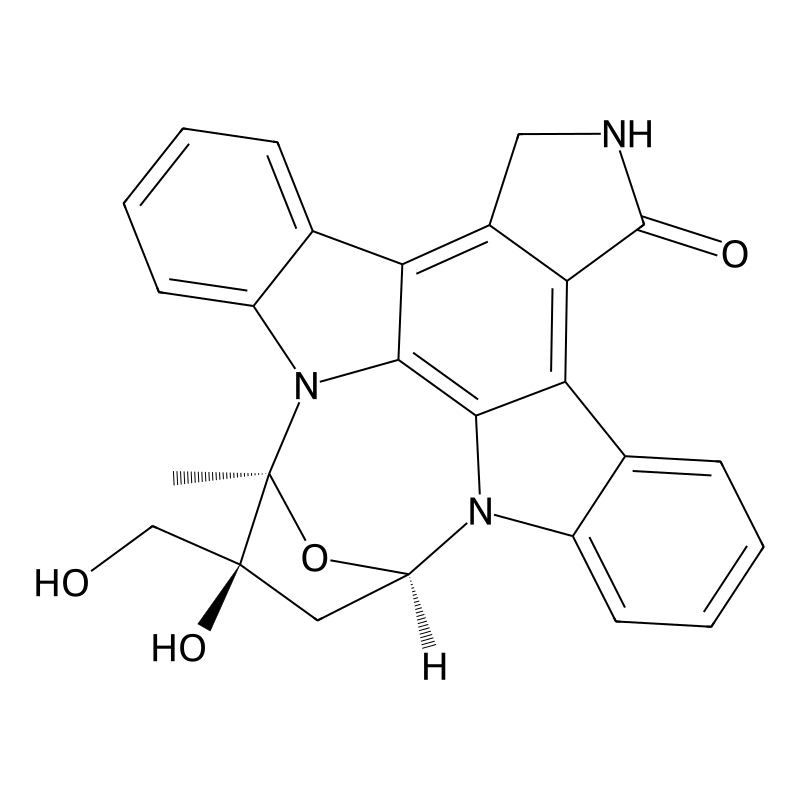

Lestaurtinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lestaurtinib (CEP-701) is a potent, orally bioavailable indolocarbazole derivative that functions as a multi-kinase inhibitor, primarily targeting FLT3, JAK2, and TrkA/B/C receptors. In biochemical assays, it demonstrates baseline IC50 values of approximately 2-3 nM for FLT3, 0.9 nM for JAK2, and <25 nM for TrkA . Crucially for material selection, Lestaurtinib is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain [1]. This structural mechanism allows it to effectively inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, a critical differentiator from highly selective Type II inhibitors. Procurement of Lestaurtinib is typically driven by the need for a broad-spectrum, Type I inhibitor capable of simultaneous FLT3 and JAK2/STAT5 pathway suppression in complex hematological or solid tumor models.

References

Substituting Lestaurtinib with other in-class or target-sharing inhibitors fundamentally alters assay mechanics and risks false-negative results. Replacing it with a Type II FLT3 inhibitor, such as Quizartinib or Sorafenib, restricts activity solely to the inactive kinase conformation, completely abolishing efficacy against FLT3-TKD (e.g., D835Y) resistance mutations[1]. Conversely, substituting it with the closely related indolocarbazole Midostaurin reduces baseline in vitro potency against FLT3 and JAK2. Furthermore, Lestaurtinib exhibits a profound plasma protein-binding effect—shifting its effective IC50 from ~2 nM in standard 10% serum media to ~700 nM in human plasma [2]. Direct substitution without accounting for this pharmacokinetic shift will lead to severe underdosing in plasma-rich in vitro models or in vivo studies, necessitating specific formulation strategies that differ from those used for newer, highly selective agents.

Efficacy Against FLT3-TKD Mutations (Type I vs. Type II Inhibition)

Lestaurtinib is a Type I inhibitor that binds the active conformation of FLT3, allowing it to inhibit both FLT3-ITD and FLT3-TKD (kinase domain) mutations. In contrast, Type II inhibitors like Quizartinib only bind the inactive conformation and lack potency against TKD mutations such as D835Y [1].

| Evidence Dimension | Inhibition of FLT3-TKD (D835Y) mutations |

| Target Compound Data | Active against FLT3-KDM/TKD mutations |

| Comparator Or Baseline | Quizartinib (Type II): Inactive against FLT3-KDM/TKD mutations |

| Quantified Difference | Qualitative loss of efficacy for Type II inhibitors against TKD mutations |

| Conditions | In vitro mutant FLT3 kinase assays |

Buyers must select a Type I inhibitor like Lestaurtinib when screening against FLT3-TKD resistance mutations, as Type II inhibitors will yield false negatives.

Superior JAK/STAT Suppression in Solid Tumor Models vs. Ruxolitinib

While Ruxolitinib is the benchmark JAK1/2 inhibitor for hematological conditions, it lacks efficacy in certain solid tumor models. In a panel of ovarian cancer cell lines, Lestaurtinib demonstrated potent antineoplastic activity with low nanomolar IC50s, whereas Ruxolitinib failed to inhibit growth, returning IC50 values above 20 µM [1]. Lestaurtinib uniquely suppressed both Y701/705 and S727 phosphorylation of STAT1 and STAT3 in these models.

| Evidence Dimension | Cell viability IC50 in ovarian cancer cell lines |

| Target Compound Data | Low nanomolar IC50 |

| Comparator Or Baseline | Ruxolitinib: > 20 µM |

| Quantified Difference | Orders of magnitude higher potency for Lestaurtinib in this specific solid tumor context |

| Conditions | In vitro cell viability assays (ovarian cancer panel) |

Demonstrates that Lestaurtinib should be procured over canonical JAK inhibitors like Ruxolitinib for atypical JAK/STAT-driven solid tumor research.

Media vs. Plasma Potency Shift (Protein Binding Impact)

Lestaurtinib is highly hydrophobic and exhibits significant plasma protein binding. While its in vitro IC50 against FLT3/ITD in standard culture medium is approximately 2 nM, this value shifts dramatically to 700 nM in human plasma [1]. This 350-fold shift is much larger than that of newer agents like Quizartinib, which was specifically engineered to retain potency in plasma.

| Evidence Dimension | FLT3/ITD IC50 in medium vs. human plasma |

| Target Compound Data | 700 nM (plasma) |

| Comparator Or Baseline | Baseline medium: 2 nM |

| Quantified Difference | 350-fold increase in IC50 due to plasma protein binding |

| Conditions | In vitro FLT3/ITD inhibition in 10% serum medium vs. human plasma |

Procurement teams and researchers must account for this massive pharmacokinetic shift when calculating in vivo dosing or transitioning to plasma-rich assays.

In Vitro FLT3 Potency vs. Indolocarbazole Analog Midostaurin

Among first-generation indolocarbazole derivatives, Lestaurtinib exhibits a tighter binding profile against FLT3 than Midostaurin. In comparative primary AML blast assays, Lestaurtinib demonstrated an IC50 of 2 nM against FLT3/ITD in medium, whereas Midostaurin showed an IC50 of 3 nM, and against wild-type FLT3, Lestaurtinib showed an IC50 of 10 nM compared to Midostaurin's 30 nM [1].

| Evidence Dimension | Wild-type FLT3 IC50 in culture medium |

| Target Compound Data | 10 nM |

| Comparator Or Baseline | Midostaurin: 30 nM |

| Quantified Difference | 3-fold higher potency for Lestaurtinib against wild-type FLT3 |

| Conditions | In vitro primary AML blast samples (culture medium) |

For highly sensitive biochemical assays requiring maximum wild-type or mutant FLT3 suppression at lower concentrations, Lestaurtinib provides a tighter binding profile than Midostaurin.

FLT3-TKD Resistance Modeling

Due to its Type I binding mechanism, Lestaurtinib is essential for assays evaluating acute myeloid leukemia (AML) models harboring FLT3-D835Y (TKD) mutations, where Type II inhibitors like Quizartinib yield false negatives[1].

Atypical JAK/STAT Solid Tumor Screening

Procured for ovarian and other solid tumor models where canonical JAK1/2 inhibitors (e.g., Ruxolitinib) demonstrate poor efficacy, leveraging Lestaurtinib's unique ability to suppress STAT1/3 serine and tyrosine phosphorylation [2].

Dual FLT3/JAK2 Inhibition Assays

Selected for myeloproliferative neoplasm (MPN) and leukemia research requiring simultaneous, potent suppression of both FLT3 and JAK2 pathways using a single small molecule .

High-Protein Binding Formulation Testing

Used as a benchmark hydrophobic, highly protein-bound compound in pharmacokinetic and formulation studies, given its well-documented 350-fold IC50 shift between standard media and human plasma [3].

References

- [1] Oncohema Key. 'FLT3 Inhibitors.'

- [2] bioRxiv. 'Lestaurtinib's antineoplastic activity converges on JAK/STAT signaling to inhibit advanced forms of therapy resistant ovarian cancer.' 2024.

- [4] Kampa-Schittenhelm, K. M., et al. 'Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia.' Expert Review of Hematology, 2013.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

Wikipedia

Use Classification

Dates

2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.

3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.

4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.

5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.

6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.

7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.

8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.

9: Kumar C, Purandare AV, Lee FY, Lorenzi MV. Kinase drug discovery approaches in chronic myeloproliferative disorders. Oncogene. 2009 Jun 18;28(24):2305-13. Epub 2009 May 4. Review. PubMed PMID: 19421140.

10: Skarica M, Wang T, McCadden E, Kardian D, Calabresi PA, Small D, Whartenby KA. Signal transduction inhibition of APCs diminishes th17 and Th1 responses in experimental autoimmune encephalomyelitis. J Immunol. 2009 Apr 1;182(7):4192-9. PubMed PMID: 19299717.

11: Karp J. Future research directions for the treatment of AML. Clin Adv Hematol Oncol. 2008 Nov;6(11):8-10. PubMed PMID: 19205110.

12: Gore SD. New agents for the treatment of AML recent study findings. Clin Adv Hematol Oncol. 2008 Nov;6(11):6-8. PubMed PMID: 19205109.

Explore Compound Types